An In-Depth Technical Guide to the Structure of 2-Oleoyl-sn-glycero-3-phosphocholine
An In-Depth Technical Guide to the Structure of 2-Oleoyl-sn-glycero-3-phosphocholine
Abstract
2-Oleoyl-sn-glycero-3-phosphocholine is a specific lysophosphatidylcholine (LPC), a class of signaling molecules derived from the hydrolysis of phosphatidylcholines.[1][2] Its precise chemical architecture—comprising a glycerol backbone, a single oleoyl acyl chain at the stereospecifically defined second position, and a polar phosphocholine head group—dictates its physicochemical properties and biological functions. This guide provides a comprehensive deconstruction of its molecular structure, discusses its inherent isomerism, and outlines the analytical methodologies employed for its structural verification. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this important bioactive lipid.
Part 1: Deconstruction of the Molecular Architecture
The structure of 2-Oleoyl-sn-glycero-3-phosphocholine can be systematically understood by examining its three fundamental components: the glycerol backbone, the oleoyl acyl chain, and the phosphocholine head group.
The Glycerol Backbone and Stereospecificity (sn)
The foundation of the molecule is a three-carbon glycerol backbone. The nomenclature "sn" stands for stereospecific numbering , a critical convention established by the IUPAC-IUB Commission on Biochemical Nomenclature to unambiguously define the stereochemistry of glycerol-based lipids.[3][4]
In this system, the glycerol molecule is drawn in a Fischer projection with the hydroxyl group on the central carbon atom (C-2) pointing to the left. The carbon atom at the top is then designated C-1, the middle C-2, and the bottom C-3.[3][5] The prefix "sn" ensures that the molecule's absolute configuration is clear, which is vital as enzymes in biological systems often exhibit high stereospecificity.[6] For 2-Oleoyl-sn-glycero-3-phosphocholine, this means the oleoyl group is attached to the second carbon (sn-2) and the phosphocholine group to the third carbon (sn-3), leaving a free hydroxyl group at the first position (sn-1).
Caption: IUPAC/IUBMB stereospecific numbering (sn) of the glycerol backbone.
The Oleoyl Acyl Chain at sn-2
Attached to the sn-2 position of the glycerol backbone via an ester linkage is an oleoyl group. This acyl chain is derived from oleic acid, which is an 18-carbon monounsaturated omega-9 fatty acid. Its systematic name is (Z)-octadec-9-enoic acid. The key features of this chain are:
-
Chain Length: 18 carbon atoms.
-
Unsaturation: A single double bond located between the 9th and 10th carbon atoms from the carboxyl end.
-
Geometry: The double bond is in a cis (or 'Z') configuration, which introduces a distinct kink or bend in the hydrocarbon chain. This bend is crucial as it disrupts the tight packing that would be possible with a saturated chain, thereby increasing the fluidity of membranes containing this lipid.
The shorthand notation for this specific structure is often written as LPC (18:1(9Z)/0:0), indicating an oleoyl group at one position and no acyl chain at the other.[7]
The Phosphocholine Head Group at sn-3
The sn-3 position of the glycerol is esterified to a phosphate group, which in turn is linked to a choline molecule. This entire moiety, phosphocholine , forms the polar, hydrophilic head of the molecule. It consists of:
-
A negatively charged phosphate group (PO₄⁻) at physiological pH.
-
A positively charged quaternary ammonium group from the choline ([N(CH₃)₃]⁺).
The presence of both a negative and a positive charge makes the phosphocholine head group zwitterionic, yet it carries no net charge. This highly polar head group is responsible for the molecule's interaction with aqueous environments.
Caption: Core components of 2-Oleoyl-sn-glycero-3-phosphocholine.
Part 2: Physicochemical Properties and Isomerism
The unique arrangement of its constituent parts gives 2-Oleoyl-sn-glycero-3-phosphocholine a distinct set of properties that are critical to its function and handling in experimental settings.
Key Physicochemical Data
The fundamental properties of this molecule are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | [(2R)-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | [8][9] |
| Molecular Formula | C₂₆H₅₂NO₇P | [8] |
| Molecular Weight | 521.66 g/mol | [8] |
| Nature | Amphipathic, Zwitterionic | [1][2] |
| SMILES String | CCCCCCCC/C=C\CCCCCCCC(=O)OCOP(=O)([O-])OCC(C)C | [8] |
| InChI Key | YAMUFBLWGFFICM-PTGWMXDISA-N | [9] |
Isomerism and Acyl Migration
A crucial structural characteristic of lysophospholipids is their susceptibility to intramolecular acyl migration. The oleoyl chain at the sn-2 position is not permanently fixed. Under certain conditions, particularly in aqueous solutions, it can migrate to the more thermodynamically stable sn-1 position, creating the isomer 1-Oleoyl-sn-glycero-3-phosphocholine .[10]
This isomerization process results in an equilibrium mixture of the sn-1 and sn-2 acyl species.[10][11] The rate of this migration is dependent on factors like pH and temperature, with the lowest rate observed around pH 4-5.[10] For researchers, this means that a sample labeled as 2-Oleoyl-sn-glycero-3-phosphocholine may, unless handled under specific conditions, contain a significant percentage of the 1-oleoyl isomer. This is a critical consideration for experiments where positional specificity is key to the biological outcome.
Caption: Isomerization of 2-Oleoyl-LPC to 1-Oleoyl-LPC via acyl migration.
Part 3: Structural Elucidation and Analytical Methodologies
Confirming the precise structure of 2-Oleoyl-sn-glycero-3-phosphocholine, including the position of the oleoyl chain, requires sophisticated analytical techniques. The choice of method is driven by the need to verify molecular mass, fragmentation patterns, and the specific connectivity of atoms.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for lipid analysis. It provides information on the molecular weight and the structure of the constituent parts through fragmentation analysis.
Workflow for MS-based Structural Confirmation:
-
Ionization: The lipid sample is ionized, typically using Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI), to form protonated ([M+H]⁺) or sodiated ([M+Na]⁺) ions.[12]
-
MS¹ Analysis: The mass-to-charge ratio (m/z) of the parent ion is measured to confirm the overall molecular weight (e.g., m/z 522.35 for [M+H]⁺).
-
Tandem MS (MS/MS or MSⁿ): The parent ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions are diagnostic for different parts of the molecule.
-
Causality: The fragmentation pattern is predictable. A characteristic neutral loss of 59 Da (-N(CH₃)₃) or a product ion at m/z 184 (phosphocholine headgroup) are strong indicators of a phosphatidylcholine lipid.[12]
-
Validation: The loss of the oleoyl chain can also be observed, confirming the identity of the fatty acid. Differentiating between sn-1 and sn-2 isomers can be challenging but is possible through careful analysis of fragment ion intensities, though it often requires specialized MS techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive, non-destructive evidence for the placement of the acyl chain on the glycerol backbone.[13] By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR), the precise atomic connectivity can be established.
Protocol for NMR-based Positional Verification:
-
Sample Preparation: The lipid is dissolved in a suitable deuterated solvent (e.g., CDCl₃/MeOD mixture).
-
¹H NMR Acquisition: A high-resolution ¹H NMR spectrum is acquired.
-
Expert Insight: The protons on the glycerol backbone are key. In 2-acyl lysophospholipids, the proton at the sn-2 position (H-2) is shifted downfield (to a higher ppm value) compared to its position in a 1-acyl isomer, due to the deshielding effect of the adjacent ester carbonyl group. The signals for the sn-1 and sn-3 methylene protons (CH₂) will also have distinct chemical shifts and coupling patterns that confirm the substitution pattern.[13][14]
-
-
¹³C NMR Acquisition: A ¹³C NMR spectrum confirms the carbon skeleton. The carbonyl carbon of the oleoyl's ester linkage will have a characteristic chemical shift (around 173 ppm). The chemical shifts of the three glycerol carbons (sn-1, sn-2, sn-3) are highly sensitive to their substitution pattern, providing conclusive evidence of the 2-oleoyl structure.[15]
-
³¹P NMR Acquisition: A ³¹P NMR spectrum can be acquired to analyze the phosphorus environment, which yields a single peak confirming the presence of the phosphate group.[13]
-
Data Analysis: By integrating the signals and analyzing the coupling constants, the structure is confirmed. This method serves as a self-validating system, as the complete set of signals must be consistent with the proposed structure and no other. For determining enantiomeric purity, derivatization with a chiral agent followed by NMR analysis can be employed to distinguish between sn-glycero-3-phosphocholine and its enantiomer.[16]
Conclusion
The structure of 2-Oleoyl-sn-glycero-3-phosphocholine is defined by a precise and stereospecific arrangement of its glycerol, oleoyl, and phosphocholine components. Its amphipathic and zwitterionic nature, combined with the structural kink imparted by the cis-double bond of the oleoyl chain, underpins its role as a bioactive signaling molecule and its behavior in lipid membranes. For the scientific community, a thorough understanding of its structure, including the potential for acyl migration to its 1-oleoyl isomer, is paramount for the accurate design and interpretation of experimental studies. The rigorous application of analytical techniques such as mass spectrometry and NMR spectroscopy is essential to validate the structural integrity and purity of this compound in research and development settings.
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